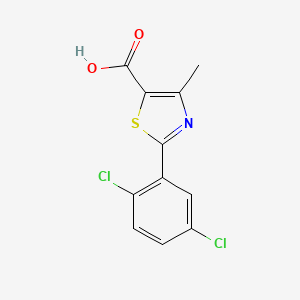

2-(2,5-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 2-(2,5-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is systematically named according to IUPAC rules, which prioritize functional group hierarchy and substituent positioning. The parent heterocycle is a 1,3-thiazole ring, a five-membered aromatic system containing one sulfur and one nitrogen atom. The numbering of the thiazole ring begins at the sulfur atom (position 1), proceeds to the nitrogen atom (position 3), and assigns positions 2, 4, and 5 to the remaining carbon atoms.

The substituents are enumerated as follows:

- A 2,5-dichlorophenyl group is attached to position 2 of the thiazole ring.

- A methyl group occupies position 4.

- A carboxylic acid group (-COOH) is located at position 5.

The molecular formula is C₁₁H₇Cl₂NO₂S , with a molecular weight of 288.1 g/mol . The structural formula is represented by the SMILES string CC1=C(SC(=N1)C2=C(C=CC(=C2)Cl)Cl)C(=O)O, which explicitly defines the connectivity of atoms and substituent positions. The InChIKey LKRAQLWWSWCSCO-UHFFFAOYSA-N provides a unique identifier for computational and database referencing.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |

| Molecular Formula | C₁₁H₇Cl₂NO₂S |

| Molecular Weight | 288.1 g/mol |

| SMILES | CC1=C(SC(=N1)C2=C(C=CC(=C2)Cl)Cl)C(=O)O |

| InChIKey | LKRAQLWWSWCSCO-UHFFFAOYSA-N |

Crystallographic Structure Determination

While direct crystallographic data for this specific compound remains unpublished, structural insights can be inferred from analogous thiazolecarboxylic acid derivatives. For example, X-ray diffraction studies of 2,4-dimethyl-1,3-thiazole-5-carboxylic acid (a structurally related compound) revealed a planar thiazole ring with intermolecular hydrogen bonds stabilizing the crystal lattice. The carboxylic acid group participates in O–H···N hydrogen bonds, forming polymeric chains, while C–H···O interactions contribute to a two-dimensional supramolecular framework.

In the case of 2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, the bulky dichlorophenyl substituent at position 2 is expected to induce steric effects, potentially distorting the thiazole ring’s planarity. The chlorine atoms at positions 2 and 5 of the phenyl ring may engage in Cl···π or Cl···Cl interactions, influencing packing efficiency in the solid state.

Comparative Analysis of Thiazole Ring Substituent Configurations

The electronic and steric effects of substituents on the thiazole ring significantly influence the compound’s physicochemical properties. A comparative analysis of related dichlorophenyl-thiazole derivatives highlights these effects:

Table 2: Substituent Configuration Impact

The 2,5-dichlorophenyl group in the target compound creates a meta-substitution pattern on the phenyl ring, minimizing steric clashes with the thiazole’s methyl group at position 4. In contrast, 3,4-dichlorophenyl analogs exhibit ortho-substitution, which can enhance π-π stacking but reduce solubility. The 2,3-dichlorophenyl isomer, however, introduces torsional strain due to proximity between the chlorine atoms and the thiazole nitrogen.

Tautomeric Forms and Resonance Stabilization Mechanisms

The thiazole ring exhibits aromaticity through delocalization of six π-electrons, with contributions from the sulfur and nitrogen lone pairs. Resonance structures of the thiazole core stabilize the system by distributing electron density across the ring. For 2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, additional resonance stabilization arises from the carboxylic acid group. The carboxylate anion (formed via deprotonation) can delocalize negative charge into the thiazole ring, further enhancing stability.

Tautomerism in this compound is limited due to the rigid aromatic thiazole framework. However, the carboxylic acid group may exhibit keto-enol tautomerism under specific conditions, though the keto form is overwhelmingly favored in the solid state and aqueous solutions. The electron-withdrawing chlorine substituents on the phenyl ring polarize the thiazole system, reducing basicity at the nitrogen atom and stabilizing the canonical resonance forms.

Resonance Hybrid Contributions :

- Thiazole ring : Delocalization of π-electrons between S1–C2, C2–N3, and N3–C4 bonds.

- Carboxylic acid : Resonance between the carbonyl (C=O) and hydroxyl (-OH) groups.

- Chlorophenyl group : Induction effects from Cl atoms modulate electron density in the thiazole system.

Properties

IUPAC Name |

2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2S/c1-5-9(11(15)16)17-10(14-5)7-4-6(12)2-3-8(7)13/h2-4H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRAQLWWSWCSCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=C(C=CC(=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the following steps:

-

Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions.

-

Introduction of the Dichlorophenyl Group: : The dichlorophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable dichlorophenyl halide with the thiazole ring. The reaction is typically carried out in an organic solvent, such as dimethylformamide, at elevated temperatures.

-

Carboxylation: : The carboxylic acid group can be introduced through a carboxylation reaction. This involves the reaction of the thiazole derivative with carbon dioxide in the presence of a suitable catalyst, such as a palladium complex. The reaction is usually carried out under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of 2-(2,5-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding sulfoxides or sulfones.

-

Reduction: : Reduction of the compound can be achieved using reducing agents, such as lithium aluminum hydride or sodium borohydride, leading to the formation of thiazoline derivatives.

-

Substitution: : The dichlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted thiazole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

Substitution: Dichlorophenyl halide in dimethylformamide, amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazoline derivatives.

Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives, including 2-(2,5-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, exhibit significant anticancer properties. For instance:

- Cell Line Studies : Compounds derived from thiazole structures have been tested against various cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). Results indicated promising selectivity and apoptosis induction in treated cells, with certain compounds showing IC50 values as low as 23.30 ± 0.35 mM .

- Mechanism of Action : The anticancer efficacy is often attributed to the structural features of thiazoles that allow for interaction with cellular targets involved in proliferation and apoptosis pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Efficacy : Thiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For example, certain synthesized thiazoles demonstrated effectiveness against drug-resistant strains of Staphylococcus aureus and Enterococcus faecium .

- Fungal Infections : Research indicates that some thiazole derivatives possess antifungal properties against strains like Candida auris, surpassing traditional antifungal agents such as fluconazole .

Synthesis Approaches

The synthesis of 2-(2,5-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions:

- Formation of Thiazole Ring : The initial step often includes the reaction of appropriate thioketones with α-halo acids.

- Substitution Reactions : Further modifications can introduce various substituents on the thiazole ring to enhance biological activity.

- Characterization : Techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Screening

A study conducted by Evren et al. (2019) synthesized a series of thiazole derivatives and evaluated their anticancer activity using the MTT assay. The study found that certain derivatives exhibited significant cytotoxicity against glioblastoma U251 cells and melanoma WM793 cells due to specific substituents on the thiazole ring .

Case Study 2: Antimicrobial Evaluation

In a comprehensive evaluation by Mohamed and Ramadan (2020), phenylthiazole-incorporated quinoline derivatives were synthesized and tested against various cancer cell lines. The results indicated remarkable activity against colon carcinoma HCT-15 and lung cancer NCI-H322 M, showcasing the potential of thiazoles in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell division, leading to its potential anticancer effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives

*Calculated from molecular formula C₁₂H₁₀ClN₂O₂S.

Key Observations :

- Chlorophenyl Substitution: The position of chlorine atoms on the phenyl ring (2,5 vs. For example, BAC (2,5-dichloro substitution) demonstrated significant antidiabetic activity in preclinical models .

- Amino vs. Phenyl Linkages: BAC incorporates a benzylamino spacer between the thiazole and phenyl rings, enhancing flexibility and interaction with enzymes like xanthine oxidase . In contrast, the target compound directly links the dichlorophenyl group to the thiazole, which may limit conformational adaptability.

Antidiabetic Potential

- BAC (2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid): In neonatal NIDDM rats, BAC reduced blood glucose levels by 40–50% at 50 mg/kg doses. The chlorobenzylamino group was critical for activity, likely through insulin sensitization or oxidative stress mitigation .

- Further studies are required to validate this hypothesis.

Enzyme Inhibition

- Xanthine Oxidase (XO) Inhibitors: Derivatives with substituted benzylamino groups (e.g., 2-(3,4-dichlorobenzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid) showed IC₅₀ values of 0.8–1.2 μM, comparable to febuxostat (IC₅₀ 0.6 μM). The methylene amino spacer improved binding to XO’s active site .

Physicochemical Properties

- Solubility and Stability: The carboxylic acid group in all analogues enhances water solubility, facilitating formulation.

- Synthetic Accessibility : Ethyl 2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate, a precursor to the target compound, has been discontinued in commercial catalogs , suggesting challenges in large-scale synthesis.

Biological Activity

2-(2,5-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (commonly referred to as DCTCA ) is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, and compounds like DCTCA are being explored for their therapeutic applications, particularly in the fields of anti-inflammatory, antioxidant, and antimicrobial activities.

- Chemical Formula : C₁₁H₇Cl₂NO₂S

- Molecular Weight : 288.15 g/mol

- IUPAC Name : 2-(2,5-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

- PubChem CID : 108389968

Antioxidant Activity

Recent studies have indicated that DCTCA exhibits significant antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer and diabetes. The compound's ability to scavenge free radicals has been demonstrated in vitro, showing promising results in reducing oxidative damage in cellular models .

Xanthine Oxidase Inhibition

DCTCA has been evaluated for its xanthine oxidase inhibitory activity. Xanthine oxidase is an enzyme involved in purine metabolism and is a target for gout treatment. In comparative studies, DCTCA showed moderate inhibition of xanthine oxidase with an IC₅₀ value that suggests potential therapeutic benefits similar to existing medications like febuxostat .

| Compound | IC₅₀ (μM) |

|---|---|

| DCTCA | Moderate |

| Febuxostat | Reference |

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. Thiazole derivatives are known to exhibit activity against various bacterial strains. Preliminary results indicate that DCTCA may possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria, although specific MIC (Minimum Inhibitory Concentration) values need further exploration .

Study on Antioxidant Effects

In a controlled study evaluating the antioxidant capacity of DCTCA, researchers found that the compound effectively reduced lipid peroxidation and increased the activity of endogenous antioxidant enzymes in rat liver models. This suggests its potential use as a dietary supplement or therapeutic agent against oxidative stress-related disorders .

Study on Xanthine Oxidase Inhibition

A recent study focused on the structure-activity relationship (SAR) of thiazole derivatives including DCTCA. The findings highlighted that modifications at specific positions on the thiazole ring significantly influenced xanthine oxidase inhibition. The presence of chlorine atoms at positions 2 and 5 of the phenyl ring was particularly noted for enhancing inhibitory activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid and its structural analogues?

- Methodology :

- Step 1 : Start with ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate derivatives as precursors. React with substituted chlorobenzyl groups under basic conditions (e.g., potassium carbonate in methanol/water) to introduce the 2,5-dichlorophenyl moiety .

- Step 2 : Hydrolyze the ester group to the carboxylic acid using aqueous NaOH or HCl. Purify via recrystallization or column chromatography .

- Validation : Confirm purity via HPLC and structural integrity using /-NMR and high-resolution mass spectrometry (HRMS).

Q. How can the crystallographic structure of this compound be resolved to validate its molecular configuration?

- Methodology :

- Step 1 : Use single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement). Optimize crystal growth via slow evaporation in polar aprotic solvents .

- Step 2 : Analyze bond lengths, angles, and torsion angles to confirm the thiazole-carboxylic acid scaffold and substituent orientation. Compare with density functional theory (DFT)-optimized structures for consistency .

Q. What preliminary in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodology :

- Antidiabetic screening : Test in streptozotocin (STZ)-induced neonatal NIDDM rat models. Measure blood glucose reduction and insulin sensitivity via ELISA and glucose tolerance tests .

- Antimicrobial assays : Perform broth microdilution against Gram-positive/negative bacteria and fungi. Use positive controls (e.g., ciprofloxacin) and assess minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodology :

- Step 1 : Synthesize derivatives with variations in the dichlorophenyl (e.g., mono-/tri-chloro substitutions) and methyl-thiazole groups.

- Step 2 : Use multivariate statistical analysis (e.g., partial least squares regression) to correlate substituent electronic/hydrophobic parameters (Hammett σ, π values) with biological activity .

- Key Finding : The 2,5-dichlorophenyl group enhances activity due to increased lipophilicity and steric fit in target binding pockets .

Q. What computational strategies are effective for predicting target interactions and binding modes?

- Methodology :

- Step 1 : Perform molecular docking (AutoDock Vina, Glide) against targets like xanthine oxidase (XO) or peroxisome proliferator-activated receptors (PPARγ). Use crystal structures (PDB IDs: 1N5X, 3VSO) .

- Step 2 : Conduct molecular dynamics (MD) simulations (AMBER/GROMACS) to assess binding stability and free energy changes (MM-PBSA/GBSA). Validate with mutagenesis studies on key residues (e.g., Arg880 in XO) .

Q. How can contradictory data on metabolic stability be resolved in pharmacokinetic studies?

- Methodology :

- Step 1 : Compare hepatic microsomal stability across species (rat, human). Use LC-MS/MS to quantify parent compound and metabolites .

- Step 2 : Identify cytochrome P450 isoforms involved via inhibition assays (CYP3A4, CYP2D6). Adjust formulations (e.g., prodrugs) to enhance bioavailability .

Q. What strategies mitigate off-target effects in in vivo models?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.